molecular formula C5H9BrO3 B8555588 2-Hydroxyethyl 2-Bromopropionate CAS No. 208446-93-9

2-Hydroxyethyl 2-Bromopropionate

Cat. No. B8555588
M. Wt: 197.03 g/mol
InChI Key: IYZQGEVUBMPJAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06342563B1

Procedure details

Dicyclohexylcarbodimide (4.1 g, 20 mmol), anhydrous ethylene glycol (5.0 g, 81 mmol), and pyridine (1 ml, 12 mmol) were charged into a vial. Acetone (14 ml) and 2-bromopropionic acid (1.5 ml, 16.7 mmol) were added while cooling the vial down with an ice bath to control the exothermic reaction. After stirring the vial's contents overnight, undissolved by-products were removed by filtration. To the filtered reaction mixture were added AcOEt (20 ml) and saturated NaCl water (15 ml) followed by shaking well. The reaction mixture separated into 2 layers. The upper AcOEt layer was washed with dilute HCI once and saturated NaCl water (15 ml) two more times and then dried with MgSO4. After removing MgSO4, AcOEt was rotary evaporated to obtain a crude product. This crude product was purified by silica gel chromatography (eluent: AcOEt:hexane=1:1 by weight) to yield 1.4 g (43% yield) product.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
NaCl water
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
solvent
Reaction Step Three
Yield
43%

Identifiers

REACTION_CXSMILES
C1(N=C=NC2CCCCC2)CCCCC1.[CH2:16]([OH:19])[CH2:17][OH:18].N1C=CC=CC=1.[Br:26][CH:27]([CH3:31])[C:28](O)=[O:29].[Na+].[Cl-].O>CCOC(C)=O.CC(C)=O>[Br:26][CH:27]([CH3:31])[C:28]([O:18][CH2:17][CH2:16][OH:19])=[O:29] |f:4.5.6|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
5 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
NaCl water
Quantity
15 mL
Type
reactant
Smiles
[Na+].[Cl-].O
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
BrC(C(=O)O)C
Name
Quantity
14 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring the vial's contents overnight, undissolved by-products
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling the vial down with an ice bath
CUSTOM
Type
CUSTOM
Details
the exothermic reaction
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
To the filtered reaction mixture
STIRRING
Type
STIRRING
Details
by shaking well
CUSTOM
Type
CUSTOM
Details
The reaction mixture separated into 2 layers
WASH
Type
WASH
Details
The upper AcOEt layer was washed with dilute HCI once
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated NaCl water (15 ml) two more times and then dried with MgSO4
CUSTOM
Type
CUSTOM
Details
After removing MgSO4, AcOEt
CUSTOM
Type
CUSTOM
Details
was rotary evaporated
CUSTOM
Type
CUSTOM
Details
to obtain a crude product
CUSTOM
Type
CUSTOM
Details
This crude product was purified by silica gel chromatography (eluent: AcOEt:hexane=1:1 by weight)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC(C(=O)OCCO)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.